

Spectroscopic and Biological Insights into 1-Hydroxy-2-methylantraquinone: A Technical Guide

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Compound of Interest

Compound Name: 1-Hydroxy-2-methylantraquinone

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This technical guide provides a comprehensive overview of the spectroscopic properties of **1-Hydroxy-2-methylantraquinone** (CAS No. 6268-09-3), a naturally occurring anthraquinone derivative found in several plant species, including those from the Rubiaceae family.^[1] The compound is noted for its antimicrobial, antioxidant, and anti-inflammatory activities.^[2] This document presents an analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, alongside detailed experimental protocols and relevant biological signaling pathways.

While specific, experimentally-derived quantitative data for **1-Hydroxy-2-methylantraquinone** is not extensively available in public-domain literature, this guide summarizes the expected spectral characteristics based on the analysis of its chemical structure and data from closely related analogues. Commercial suppliers confirm the identity of this compound via NMR, though the data is often proprietary.^{[3][4][5]}

Spectroscopic Data

The following sections and tables summarize the anticipated spectroscopic data for **1-Hydroxy-2-methylantraquinone**. These values are estimations based on established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the hydroxyl group. The aromatic region will display complex splitting patterns due to spin-spin coupling between adjacent protons.

Table 1: Expected ¹H NMR Spectroscopic Data for **1-Hydroxy-2-methylantraquinone** (in CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Assignment
~12.0 - 13.0	s	1-OH
~8.2 - 8.4	m	H-5, H-8
~7.7 - 7.9	m	H-6, H-7
~7.5 - 7.7	d	H-4
~7.2 - 7.4	d	H-3
~2.4	s	2-CH ₃
s = singlet, d = doublet, m = multiplet		

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide signals for each of the 15 carbon atoms in the molecule, including the two carbonyl carbons of the quinone system, the aromatic carbons, and the methyl carbon.

Table 2: Expected ¹³C NMR Spectroscopic Data for **1-Hydroxy-2-methylantraquinone**

Chemical Shift (δ , ppm)	Assignment
> 180	C-9, C-10
~160	C-1
~110 - 140	Aromatic C & C-2
~20	2-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **1-Hydroxy-2-methylantraquinone** is expected to show characteristic absorption bands for its hydroxyl, methyl, and quinone carbonyl groups.^[1]

Table 3: Expected IR Absorption Bands for **1-Hydroxy-2-methylantraquinone**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500 - 3200	Broad	O-H stretch (hydroxyl)
3100 - 3000	Medium	C-H stretch (aromatic)
3000 - 2850	Medium	C-H stretch (methyl)
1680 - 1630	Strong	C=O stretch (quinone)
1600 - 1450	Medium	C=C stretch (aromatic ring)

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Anthraquinones typically exhibit multiple absorption bands in the UV-Vis region corresponding to $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ transitions. The presence of a hydroxyl group is known to cause a shift to longer wavelengths (bathochromic shift).

Table 4: Expected UV-Vis Absorption Maxima (λ_{max}) for **1-Hydroxy-2-methylantraquinone** (in Ethanol or Methanol)

Wavelength (λ_{max} , nm)	Electronic Transition
~240 - 260	$\pi \rightarrow \pi$
~270 - 290	$\pi \rightarrow \pi$
~400 - 430	$n \rightarrow \pi^*$

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a solid sample like **1-Hydroxy-2-methylantraquinone**.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **1-Hydroxy-2-methylantraquinone** in about 0.7 mL of a deuterated solvent (e.g., deuteriochloroform, CDCl_3) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
- Data Acquisition:
 - ^1H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
 - ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ^{13}C .
- Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak as a reference.

IR Spectroscopy Protocol (KBr Pellet Method)

- **Sample Preparation:** Grind 1-2 mg of **1-Hydroxy-2-methylantraquinone** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- **Pellet Formation:** Transfer the powder to a pellet press and apply high pressure (several tons) to form a thin, transparent or translucent pellet.
- **Data Acquisition:** Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm^{-1} .
- **Background Correction:** A background spectrum of the empty spectrometer should be recorded and automatically subtracted from the sample spectrum.

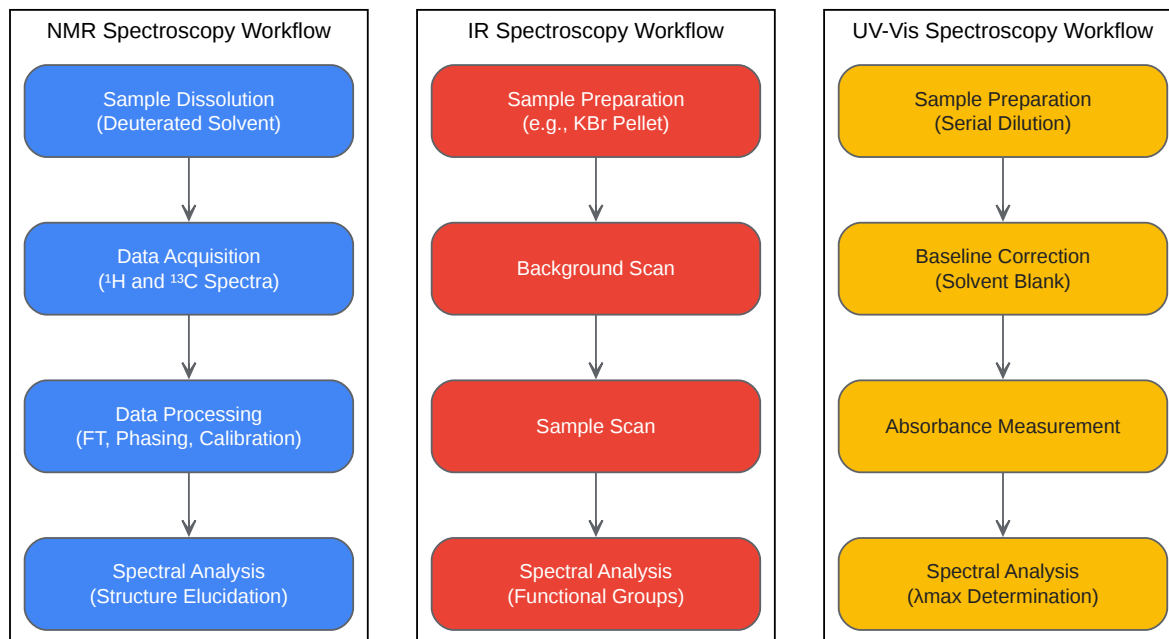
UV-Vis Spectroscopy Protocol

- **Sample Preparation:** Prepare a stock solution of **1-Hydroxy-2-methylantraquinone** of a known concentration in a UV-grade solvent (e.g., ethanol or methanol). From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading in the optimal range (typically 0.1 to 1.0).
- **Instrument Setup:** Turn on the spectrophotometer and allow the lamps to warm up.
- **Data Acquisition:**
 - Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline correction.
 - Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer.
 - Scan the sample across the desired wavelength range (e.g., 200-800 nm) to obtain the absorption spectrum and identify the wavelengths of maximum absorbance (λ_{max}).

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental and biological processes related to **1-Hydroxy-2-methylantraquinone**.

Experimental Workflows

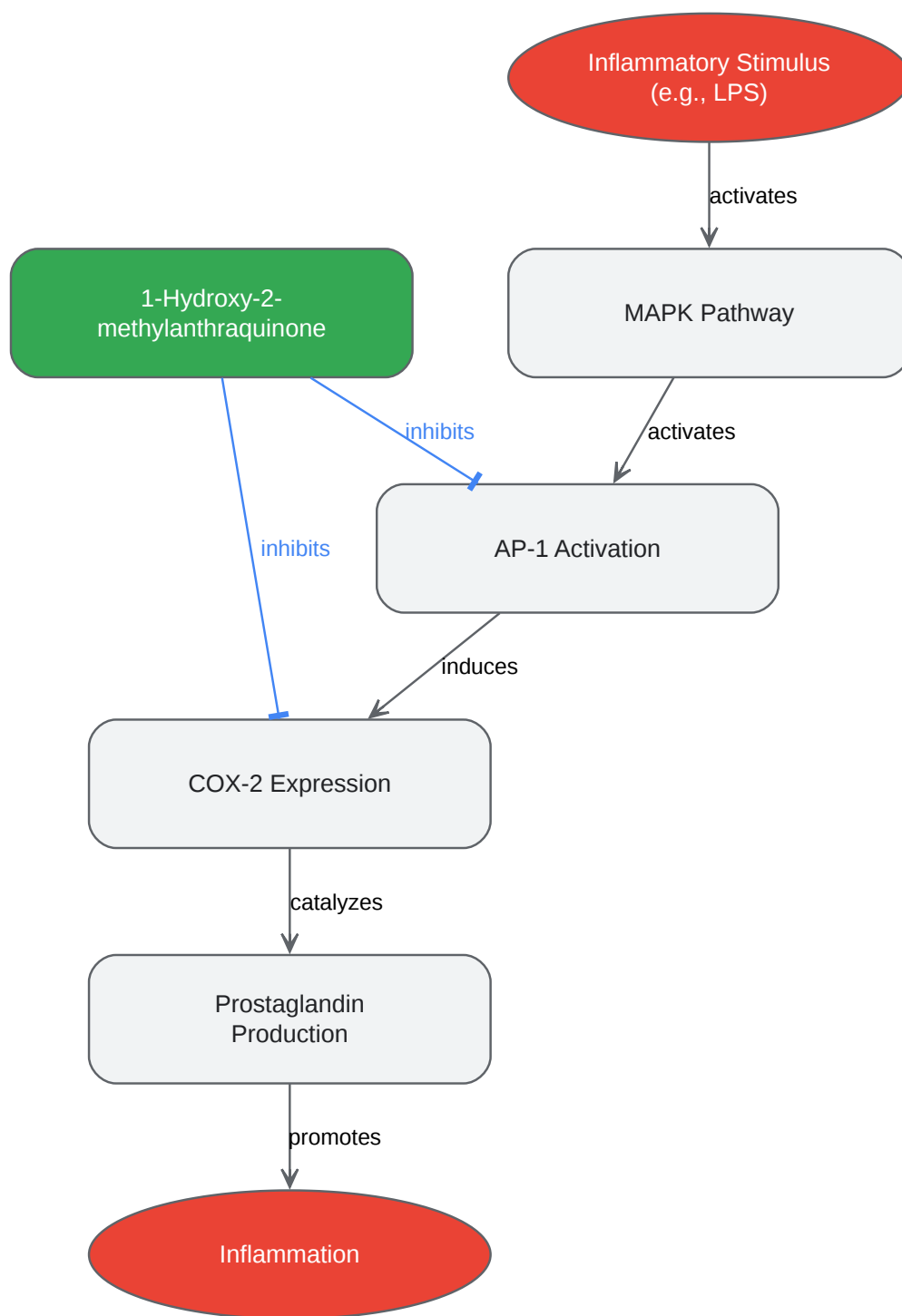


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Caption: General experimental workflows for NMR, IR, and UV-Vis spectroscopy.

Biological Signaling Pathway

1-Hydroxy-2-methylantraquinone and related compounds have demonstrated anti-inflammatory effects. A plausible mechanism involves the inhibition of key inflammatory mediators.



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Caption: Plausible anti-inflammatory signaling pathway for **1-Hydroxy-2-methylantraquinone**.

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